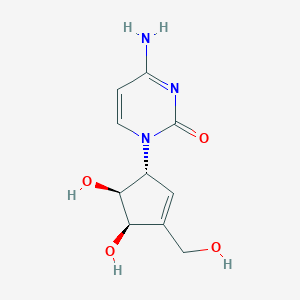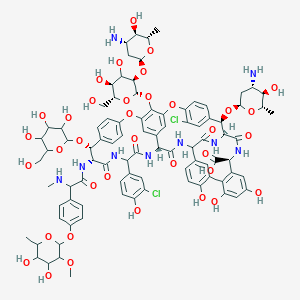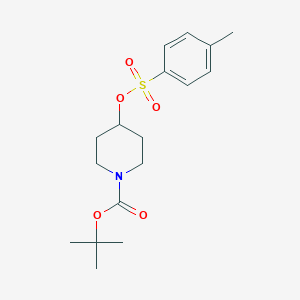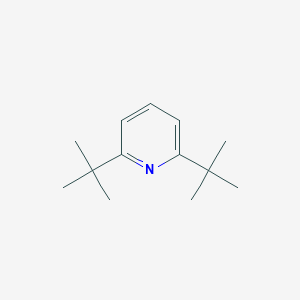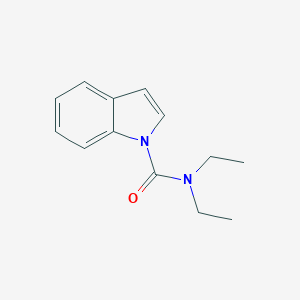
N-Allyl-3-quinuclidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-3-quinuclidinol, also known as NAQ, is a chemical compound that belongs to the class of quinuclidinols. It has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of N-Allyl-3-quinuclidinol is not fully understood. However, it has been proposed that N-Allyl-3-quinuclidinol acts as a Lewis acid catalyst by coordinating with the reactants and activating them for the reaction. Additionally, N-Allyl-3-quinuclidinol has been shown to form stable complexes with various metal ions, which may contribute to its catalytic activity.
Biochemische Und Physiologische Effekte
N-Allyl-3-quinuclidinol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, N-Allyl-3-quinuclidinol has been shown to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Allyl-3-quinuclidinol in lab experiments is its high catalytic activity and selectivity. Additionally, N-Allyl-3-quinuclidinol is relatively easy to synthesize and has been shown to be stable under a variety of reaction conditions. However, one limitation of using N-Allyl-3-quinuclidinol is its relatively high cost compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the research on N-Allyl-3-quinuclidinol. One area of interest is the development of new synthetic methods for N-Allyl-3-quinuclidinol and its derivatives. Additionally, the application of N-Allyl-3-quinuclidinol in asymmetric catalysis and the synthesis of complex natural products and pharmaceuticals is an area of active research. Finally, the investigation of the mechanism of action of N-Allyl-3-quinuclidinol and its biological activities may lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-Allyl-3-quinuclidinol involves the reaction of quinuclidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate allyl quinuclidinium bromide, which is then treated with sodium hydroxide to yield N-Allyl-3-quinuclidinol. This method has been reported to yield N-Allyl-3-quinuclidinol with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-Allyl-3-quinuclidinol has been extensively studied for its potential applications as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Additionally, N-Allyl-3-quinuclidinol has been used as a building block in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
113480-17-4 |
|---|---|
Produktname |
N-Allyl-3-quinuclidinol |
Molekularformel |
C10H18NO+ |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C10H18NO/c1-2-5-11-6-3-9(4-7-11)10(12)8-11/h2,9-10,12H,1,3-8H2/q+1 |
InChI-Schlüssel |
USNHRGULVPUURO-UHFFFAOYSA-N |
SMILES |
C=CC[N+]12CCC(CC1)C(C2)O |
Kanonische SMILES |
C=CC[N+]12CCC(CC1)C(C2)O |
Synonyme |
N,3-NAQ N-allyl-3-quinuclidinol N-allyl-3-quinuclidinol, (+-)-isomer N-allyl-3-quinuclidinol, (R)-isomer N-allyl-3-quinuclidinol, (S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



